molecular formula C20H12ClNO3 B5007285 2-amino-3-chloro-1-phenoxyanthra-9,10-quinone

2-amino-3-chloro-1-phenoxyanthra-9,10-quinone

Cat. No.: B5007285
M. Wt: 349.8 g/mol
InChI Key: FHQOKPLYBWEGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-3-chloro-1-phenoxyanthra-9,10-quinone” is a derivative of anthraquinones . Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .


Chemical Reactions Analysis

Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones .

Mechanism of Action

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . They include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Properties

IUPAC Name

2-amino-3-chloro-1-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-15-10-14-16(19(24)13-9-5-4-8-12(13)18(14)23)20(17(15)22)25-11-6-2-1-3-7-11/h1-10H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQOKPLYBWEGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.